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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for the Mcl-1 inhibitor, AZD-5991, in preclinical oncology research. The
information is intended for researchers, scientists, and drug development professionals working
with this compound.

Mechanism of Action

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein
Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] By binding directly to Mcl-
1 with high affinity, AZD-5991 prevents it from sequestering pro-apoptotic proteins, particularly
Bak.[1][2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway,
resulting in the release of cytochrome c, subsequent caspase activation, and ultimately, rapid
programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1][2] Preclinical
studies have demonstrated that AZD-5991 shows potent antitumor activity, including complete
tumor regression, in various models of multiple myeloma (MM) and acute myeloid leukemia
(AML) following a single tolerated dose.[1][2]

Signhaling Pathway of AZD-5991 Induced Apoptosis
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Caption: AZD-5991 inhibits Mcl-1, leading to Bak activation and apoptosis.
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In Vitro Activity of AZD-5991

AZD-5991 has demonstrated potent cytotoxic activity against a range of cancer cell lines,
particularly those of hematological origin.

. In Vitro Potency
Cell Line Cancer Type Reference
(EC50/1C50)

) EC50 =33 nM (6h
MOLP-8 Multiple Myeloma o [3]
caspase activation)

Acute Myeloid EC50 = 24 nM (6h
MV4-11 _ o [3]
Leukemia caspase activation)

Data not specified, but
NCI-H929 Multiple Myeloma used in xenograft [3]
models

7 out of 19 cell lines
Various MM cell lines Multiple Myeloma showed caspase [3]
EC50 <100 nM

) 6 out of 22 cell lines
_ _ Acute Myeloid
Various AML cell lines showed caspase [3]

Leukemia
EC50 < 100 nM

IC50 ranging from
0.27-19.6 yMin a
panel of TNBC and
IBC cell lines

Triple-Negative
SUM-149 Inflammatory Breast

Cancer

Preclinical In Vivo Administration and Dosage

The primary route of administration for AZD-5991 in preclinical animal models is intravenous
(i.v.) injection.[3][4]

Monotherapy Dosage in Xenograft Models
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. Dosing Observed
Animal Model Cancer Type . Reference
Regimen Outcome
Dose-dependent
tumor growth
MOLP-8 inhibition (TGI)
Subcutaneous Multiple Single i.v. dose and tumor 5]
Xenograft (SCID Myeloma of 10-100 mg/kg regression (TR).
mice) Complete TR in
717 mice at 100
mg/kg.
Dose-dependent
anti-tumor
MV4-11 Acute Myeloid Single i.v. dose activity.

Xenograft (mice)  Leukemia

of 10-100 mg/kg

Complete TR in
6/6 mice at 100
mg/kg.

SUM-149
Orthotopic

Triple-Negative
Inflammatory

Xenograft (mice) Breast Cancer

15 and 30 mg/kg,
i.v., once weekly
for 4 weeks

Significant tumor
regression at 30

mg/kg.

Combination Therapy Dosage in Xenograft Models

AZD-5991 has been evaluated in combination with other anti-cancer agents to enhance

therapeutic efficacy.
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Combination

. Observed
Animal Model Cancer Type Agents and Reference
. Outcome
Dosing
Enhanced
NCI-H929 ) ) antitumor activity
Multiple AZD-5991 (i.v.) +
Subcutaneous e compared to [3]
] Myeloma Bortezomib (i.v.) ]
Xenograft (mice) either agent
alone.
AZD-5991 (60
_ AZD-5991
MOLM-13 mg/kg, i.v., o
) ) ) significantly
Disseminated Acute Myeloid weekly) +
) reduced [1]
Model (CIEA- Leukemia Venetoclax (100 ] ]
) leukemic cells in
NOG mice) mg/kg, p.o.,
i bone marrow.
daily)

Experimental Protocols
Preparation of AZD-5991 for In Vivo Administration

Due to its poor intrinsic solubility, a specific formulation is required for intravenous

administration in preclinical studies.

Objective: To prepare a clear, injectable solution of AZD-5991 for intravenous dosing in animal

models.

Materials:

e AZD-5991 (crystalline Form A recommended for stability)

o Dimethyl sulfoxide (DMSO)

» Polyethylene glycol 300 (PEG300)

o Tween 80 (Polysorbate 80)

» Sterile water for injection (or ddH20)
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Meglumine (for high concentration formulations)

Protocol 1: Co-solvent Formulation This formulation is suitable for general preclinical use.

Prepare a stock solution of AZD-5991 in DMSO (e.g., 100 mg/mL). Ensure the compound is
fully dissolved.

In a sterile tube, add 400 pL of PEG300.

To the PEG300, add 50 pL of the 100 mg/mL AZD-5991 DMSO stock solution and mix until
clear.

Add 50 pL of Tween 80 to the mixture and mix until clear.
Add 500 pL of sterile water to bring the final volume to 1 mL.

The final concentration of AZD-5991 will be 5 mg/mL in a vehicle of 5% DMSO, 40%
PEG300, 5% Tween 80, and 50% water.

This working solution should be prepared fresh on the day of use.

Protocol 2: High Concentration Formulation using Meglumine For toxicology studies requiring

higher concentrations (e.g., = 20 mg/mL), an in-situ salt formation with meglumine is effective.

[6]

Extensive characterization of AZD-5991's pH-solubility profile is necessary to determine the
optimal ratio of meglumine to AZD-5991.[6]

Meglumine acts as a pH-adjusting and solubilizing agent, significantly enhancing the
solubility of AZD-5991 at a pH > 8.5.[6]

This method allows for the preparation of solution concentrations of at least 30 mg/mL.[6]

The precise protocol for this formulation is proprietary but is based on the principle of forming
an in-situ meglumine salt.[6]

In Vivo Xenograft Study Workflow
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Objective: To evaluate the anti-tumor efficacy of AZD-5991 in a subcutaneous xenograft mouse
model.

Study Setup
1. Cancer Cell Culture
(e.g., MOLP-8, MV4-11)

;

2. Subcutaneous Implantation
of cells into SCID mice

;

3. Tumor Growth Monitoring
(until tumors reach ~200 mm3)

Treatment Phase

4. Randomize Mice
into treatment groups

5. Administer AZD-5991
(i.v., single or multiple doses)
or Vehicle Control

6. Monitor Tumor Volume
and Body Weight
z%ysis
[7 Study Endpoint Reached ]

8. Collect Tumors and Plasma

[ 9. Pharmacodynamic Analysis j

(e.g., Cleaved Caspase-3)
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Caption: Workflow for a typical preclinical xenograft study with AZD-5991.

Protocol:

Cell Culture: Culture the selected cancer cell line (e.g., MOLP-8) under standard conditions.

e Implantation: Harvest cells and implant them subcutaneously into the flank of
immunocompromised mice (e.g., female C.B-17 SCID mice).

e Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.qg.,
150-250 mm3).

e Randomization: Randomize mice into treatment and control groups.

e Dosing: Prepare the AZD-5991 formulation as described in Protocol 4.1. Administer the drug
via tail vein injection at the desired dose and schedule. The control group receives the
vehicle solution.

e Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly.
Monitor animal body weight and overall health as indicators of toxicity.

e Endpoint: The study can be terminated when tumors in the control group reach a maximum
size, or after a set period.

e Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot
for cleaved caspase-3) and blood samples for pharmacokinetic analysis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1649328#azd-5991-dosage-and-administration-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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